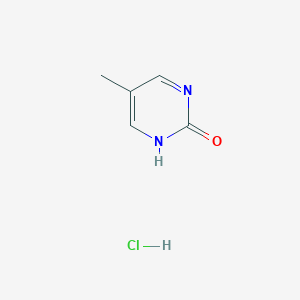

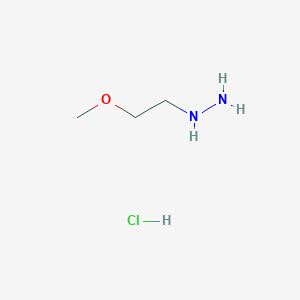

![molecular formula C14H19BN4O2 B1428306 N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-91-9](/img/structure/B1428306.png)

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine

Descripción general

Descripción

The compound is a pyrido[2,3-d]pyrimidin-2-amine derivative with a boronic ester group attached. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pyrido[2,3-d]pyrimidin-2-amine moiety is a common structural motif in medicinal chemistry and can be found in a variety of bioactive compounds.

Molecular Structure Analysis

The compound contains a boronic ester group, which is characterized by a boron atom connected to two oxygen atoms and two carbon atoms . The pyrido[2,3-d]pyrimidin-2-amine moiety is a bicyclic aromatic system with nitrogen atoms at positions 2 and 3 .Chemical Reactions Analysis

As a boronic ester, this compound would be expected to undergo Suzuki-Miyaura cross-coupling reactions with suitable halides . The pyrido[2,3-d]pyrimidin-2-amine moiety could potentially undergo various reactions typical of aromatic amines and pyrimidines.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a boronic ester, this compound would be expected to have relatively high stability and low reactivity under neutral or basic conditions . The presence of the aromatic pyrido[2,3-d]pyrimidin-2-amine moiety could contribute to its lipophilicity and potentially its ability to cross biological membranes.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine and related compounds are synthesized through multi-step reactions, including substitution reactions. These compounds are analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is employed for molecular structure calculations, which align with crystallographic data, revealing their physicochemical properties (Huang et al., 2021).

Potential in Cancer Research

Compounds structurally related to N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine demonstrate significant anticancer activity. For instance, derivatives like 5-deazaaminopterin show considerable in vitro and in vivo anticancer efficacy (Su et al., 1986).

Antimicrobial and Antifungal Applications

Some derivatives of this compound exhibit antimicrobial and antifungal properties. For example, certain pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential, showing promising results against specific microorganisms and insects (Deohate & Palaspagar, 2020).

Antioxidant Properties

Derivatives of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine have shown notable antioxidant activities. For instance, certain compounds exhibited significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).

Direcciones Futuras

The potential applications of this compound would depend on its biological activity. If it exhibits desirable bioactivity, such as kinase inhibition, it could be further developed as a therapeutic agent. Additionally, its use in synthetic chemistry could be explored further, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Propiedades

IUPAC Name |

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)10-6-9-7-18-12(16-5)19-11(9)17-8-10/h6-8H,1-5H3,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWWBLERXAQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3N=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

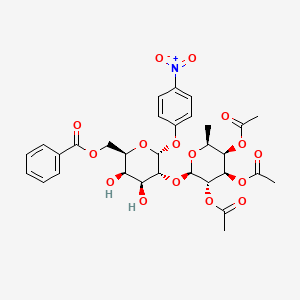

![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)

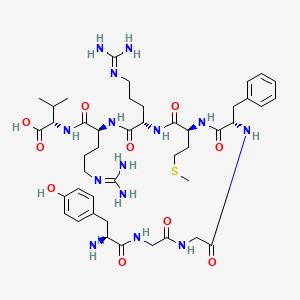

![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)

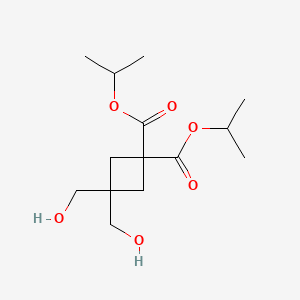

![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)

![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)

![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)